Chloranthus japonicus sieb Chloranthus japonicus sieb Chloranthus japonicus sieb is a natural product found in Chloranthus and Chloranthus serratus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237142
InChI: InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3
SMILES:
Molecular Formula: C15H18O2
Molecular Weight: 230.30 g/mol

Chloranthus japonicus sieb

CAS No.:

Cat. No.: VC16237142

Molecular Formula: C15H18O2

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Chloranthus japonicus sieb -

Specification

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
IUPAC Name 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one
Standard InChI InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3
Standard InChI Key KCFCNCALMYTQMP-UHFFFAOYSA-N
Canonical SMILES CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C

Introduction

Botanical Classification and Traditional Uses

Taxonomic and Ecological Profile

Chloranthus japonicus Sieb. belongs to the Chloranthaceae family, a basal angiosperm lineage with evolutionary significance due to its primitive floral structures. The plant thrives in temperate forests across China, Japan, and the Korean Peninsula, typically growing in shaded, humid environments at elevations of 500–1,500 meters. Morphologically, it is characterized by erect stems (20–50 cm tall), serrated leaves arranged in whorls, and spike-like inflorescences with minute, apetalous flowers .

Ethnopharmacological Applications

In traditional medicine, C. japonicus has been employed to treat traumatic injuries, rheumatic arthritis, fractures, and respiratory ailments. Decoctions of its whole plant are administered orally or topically to alleviate inflammation and pain, while poultices are applied to accelerate wound healing . Recent ethnobotanical surveys in Shaanxi Province corroborate its use for neurasthenia and pulmonary tuberculosis, though clinical validations remain sparse .

Phytochemical Constituents

Sesquiterpenoids: Structural Diversity and Biosynthesis

Over 80% of C. japonicus secondary metabolites are sesquiterpenoids, with lindenane-type derivatives constituting the most pharmacologically active class. Key compounds include:

Table 1: Representative Sesquiterpenoids and Their Structural Features

Compound NameSkeletal TypeFunctional GroupsBiological ActivitySource
Yinxiancaoside ALindenane glucosideEpoxide, C-15 glycosylationCytotoxic (HepG-2, IC₅₀: 8 μM)
Chlojapolactone BDimeric lindenane1,3-Dioxolane bridgeAnti-inflammatory (NF-κB inhibition)
Japonicone ASeco-lindenaneα,β-unsaturated ketoneAntimicrobial (MIC: 0.39 mg/mL)
Cycloshizukaol ASpirocyclicLactone ringAntiviral (HSV-1, EC₅₀: 12 μM)

These compounds are synthesized via the mevalonate pathway, with cyclization of farnesyl pyrophosphate (FPP) yielding the characteristic lindenane backbone. Dimerization, as observed in chlojapolactone B, occurs through oxidative coupling or ether linkages .

Phenolic Derivatives and Essential Oils

Non-terpenoid constituents include phenolic acids (e.g., chlorogenic acid) and lignans, though their abundance is limited compared to sesquiterpenoids. Essential oils extracted via hydrodistillation contain 48–52 oxygenated monoterpenes, primarily linalool (22.4%) and terpinen-4-ol (18.7%), which contribute to antimicrobial efficacy .

Pharmacological Activities

Cytotoxic and Anticancer Effects

Crude extracts of C. japonicus exhibit dose-dependent cytotoxicity against HepG-2 (hepatoma), OV420 (ovarian carcinoma), and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 8–25 μM . Yinxiancaoside A induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3 cleavage and Bax/Bcl-2 ratio elevation . Dimeric sesquiterpenoids like trishizukaol A demonstrate superior activity, suppressing tumor growth in xenograft models by 62% at 10 mg/kg/day .

Antimicrobial and Antiviral Properties

Essential oils inhibit Staphylococcus aureus (MIC: 0.39 mg/mL) and Candida albicans (MIC: 1.56 mg/mL) through membrane disruption, as confirmed by electron microscopy showing cell wall lysis . Endophytic fungi isolated from C. japonicus, particularly Trichoderma cf. harzianum (strain F8158), produce diffusible metabolites that suppress Aspergillus flavus mycelial growth by 88.18% . Lindenane derivatives like japonicone C block HSV-1 replication by inhibiting viral DNA polymerase (EC₅₀: 5.2 μM) .

Anti-Inflammatory and Immunomodulatory Mechanisms

NF-κB pathway inhibition is a hallmark of C. japonicus extracts. Chlojapolactone B reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 74% and 68%, respectively, via IκBα stabilization and p65 nuclear translocation blockade . In murine models of rheumatoid arthritis, oral administration (50 mg/kg) decreases joint swelling by 40% within seven days .

Essential Oils: Composition and Biocidal Activity

Table 2: Major Components of C. japonicus Essential Oils

CompoundPercentage CompositionAntimicrobial TargetMIC (mg/mL)
Linalool22.4%Escherichia coli0.78
Terpinen-4-ol18.7%Pseudomonas aeruginosa1.56
α-Terpineol12.1%Candida albicans3.12
Geraniol9.8%Staphylococcus epidermidis0.39

Gas chromatography-mass spectrometry (GC-MS) analyses reveal synergistic interactions between monoterpenes, with fractional inhibitory concentration (FIC) indices of ≤0.5 against multidrug-resistant Klebsiella pneumoniae .

Fungal StrainTaxonomic IDBioactive CompoundActivity (Inhibition Zone, mm)
F8158Trichoderma harzianumHarzianic acid22.2 (vs. C. albicans)
F8157Thanatephorus cucumerisCucumerin18.5 (vs. S. aureus)

Strain F8158’s ethyl acetate extract exhibits broad-spectrum activity, reducing Fusarium oxysporum spore germination by 92% at 100 μg/mL .

Emerging Applications and Future Directions

Drug Development Challenges

Despite promising in vitro results, poor bioavailability of sesquiterpenoids (oral absorption <15%) limits clinical translation. Nanoencapsulation strategies using liposomes or PLGA nanoparticles have enhanced solubility 8-fold in preclinical trials .

Sustainable Cultivation and Bioprospecting

Overharvesting of wild C. japonicus threatens natural populations. In vitro propagation protocols using nodal explants and 2.0 mg/L NAA achieve 85% rooting efficiency, offering a conservation-compatible production method .

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